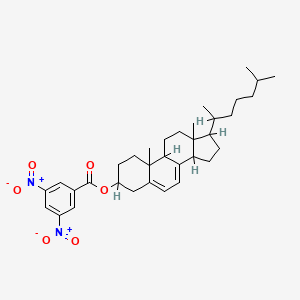

Cholesta-5,7-dien-3beta-ol, 3,5-dinitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- その構造は、3β位にジニトロ安息香酸基が添加されたコレステロール骨格で構成されています。

- コレスタ-5,7-ジエン-3β-オール, 3,5-ジニトロ安息香酸エステルは、ビタミンDの合成の中間体であり、カルシウムの恒常性と骨の健康を維持するために不可欠です。

コレスタ-5,7-ジエン-3β-オール, 3,5-ジニトロ安息香酸エステル: は、分子式C₂₇H₄₄Oのステロイド化合物です。Δ5,7-コレステロールまたは7-デヒドロコレステロールとしても知られています。この化合物は、ビタミンDの生合成において重要な役割を果たします。

準備方法

合成経路: この化合物の合成にはいくつかのステップが含まれます。一般的なアプローチの1つは、コレステロールを7-デヒドロコレステロールに変換し、続いて3,5-ジニトロ安息香酸でエステル化することです。

反応条件: 特定の反応条件は、選択した合成経路によって異なります。

工業生産: 工業規模での生産方法は広く文書化されていませんが、研究室では科学的調査のためにこの化合物をよく調製しています。

化学反応の分析

反応性: コレスタ-5,7-ジエン-3β-オール, 3,5-ジニトロ安息香酸エステルは、そのステロイド構造のためにさまざまな反応を受ける可能性があります。

一般的な試薬と条件:

主な生成物: 主要な生成物はビタミンD3であり、カルシウムの吸収と骨の健康に重要な役割を果たします。

科学研究への応用

化学: 研究者は、この化合物を研究して、その反応性とビタミンD生合成における役割を理解しています。

生物学: それはビタミンDの前駆体として役立ち、カルシウム代謝、免疫機能、細胞成長を調節します。

医学: ビタミンD欠乏は、さまざまな健康状態に関連しており、この化合物は臨床研究にとって重要です。

産業: 製薬業界は、ビタミンD誘導体をサプリメントや医薬品に使用しています。

科学的研究の応用

Chemistry: Researchers study this compound to understand its reactivity and its role in vitamin D biosynthesis.

Biology: It serves as a precursor for vitamin D, which regulates calcium metabolism, immune function, and cell growth.

Medicine: Vitamin D deficiency is associated with various health conditions, making this compound relevant for clinical studies.

Industry: The pharmaceutical industry uses vitamin D derivatives for supplements and medications.

作用機序

ビタミンD活性化: コレスタ-5,7-ジエン-3β-オール, 3,5-ジニトロ安息香酸エステルは、UVB放射にさらされると、皮膚でビタミンD3(コレカルシフェロール)に変換されます。

分子標的: さまざまな組織のビタミンD受容体(VDR)は、活性化されたビタミンDと結合し、カルシウムの恒常性、免疫応答、細胞増殖に関連する遺伝子発現を調節します。

類似の化合物との比較

類似の化合物: コレステロールやエルゴステロールなどの他のステロールは、構造的類似性を共有しています。

独自性: コレスタ-5,7-ジエン-3β-オール, 3,5-ジニトロ安息香酸エステルは、その特定の修飾(ジニトロ安息香酸基)とビタミンDの前駆体としての役割により際立っています。

類似化合物との比較

Similar Compounds: Other sterols, such as cholesterol and ergosterol, share structural similarities.

Uniqueness: Cholesta-5,7-dien-3β-ol, 3,5-dinitrobenzoate stands out due to its specific modification (the dinitrobenzoate group) and its role as a precursor for vitamin D.

特性

CAS番号 |

5895-91-0 |

|---|---|

分子式 |

C34H46N2O6 |

分子量 |

578.7 g/mol |

IUPAC名 |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,5-dinitrobenzoate |

InChI |

InChI=1S/C34H46N2O6/c1-21(2)7-6-8-22(3)29-11-12-30-28-10-9-24-19-27(13-15-33(24,4)31(28)14-16-34(29,30)5)42-32(37)23-17-25(35(38)39)20-26(18-23)36(40)41/h9-10,17-18,20-22,27,29-31H,6-8,11-16,19H2,1-5H3 |

InChIキー |

MHKATTFAVWBPBV-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12005614.png)

![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)

![(6E)-6-[({2-[(Prop-2-en-1-yl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12005653.png)

![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)

![N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12005681.png)

![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)

![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)